SWZ19ET35C
Description
SWZ19ET35C is a synthetic organophosphorus compound primarily utilized in flame-retardant applications due to its high thermal stability and efficient radical-scavenging properties. Its molecular structure features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with ethyl and phenyl groups, enhancing its compatibility with polymer matrices such as epoxy resins . The compound’s efficacy arises from its gas-phase and condensed-phase flame inhibition mechanisms, which reduce heat release rates and suppress smoke formation during combustion.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-ZWECCWDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196671 | |
| Record name | Obeticholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
562.9±25 | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
459789-99-2 | |
| Record name | Obeticholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459789-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obeticholic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Obeticholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the pentanoic acid side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of ®-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- This compound exhibits superior thermal stability and flame inhibition due to ethyl/phenyl substitutions, which delay volatilization and enhance char formation .
- DOPO’s lower LOI and UL-94 ratings correlate with its unmodified structure, limiting its application in high-temperature polymers.
3.2 this compound vs. DOPO-HQ (DOPO-derived hydroquinone)
| Parameter | This compound | DOPO-HQ |
|---|---|---|
| Char Residue | 28% (at 700°C) | 22% (at 700°C) |
| Smoke Density | 150 Ds/g | 210 Ds/g |
| Hydrolytic Stability | Stable (pH 3–11) | Degrades at pH > 9 |
Key Findings :
- DOPO-HQ’s hydrolytic instability restricts its use in alkaline environments, whereas this compound maintains performance across broader pH ranges .
Comparison with Functionally Similar Compounds
4.1 this compound vs. Aluminum Trihydroxide (ATH)
| Parameter | This compound | ATH |
|---|---|---|
| Flame Retardancy | Gas-phase active | Condensed-phase active |
| Loading Required | 15 wt% | 60 wt% |
| Impact on Density | Minimal | Significant |
Key Findings :
- ATH requires high loadings, which compromise mechanical properties, while this compound achieves V-0 ratings at lower concentrations .
4.2 this compound vs. Ammonium Polyphosphate (APP)
| Parameter | This compound | APP |
|---|---|---|
| Moisture Resistance | Excellent | Poor |
| Corrosivity | Non-corrosive | Corrosive to metals |
Key Findings :
- APP’s hygroscopicity and corrosivity limit its use in electronics, whereas this compound is preferred for moisture-sensitive applications .
Biological Activity
SWZ19ET35C, chemically known as a semi-synthetic bile acid derived from chenodeoxycholic acid, has garnered attention for its biological activity, particularly as a farnesoid X receptor (FXR) agonist. This compound is primarily utilized in the treatment of primary biliary cholangitis (PBC), a chronic liver disease. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound functions as an agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism, lipid homeostasis, and glucose metabolism. Upon binding to FXR, this compound activates transcriptional programs that regulate the expression of genes involved in these metabolic pathways. This action leads to:
- Reduction in bile acid synthesis : By inhibiting the enzymes responsible for bile acid synthesis in the liver.
- Improvement in liver function : Through modulation of inflammatory responses and promotion of hepatocyte regeneration.
- Lipid regulation : By influencing lipid metabolism and reducing cholesterol levels.
Biological Activity
The biological activity of this compound has been assessed through various studies, highlighting its potential therapeutic benefits:
- Antifibrotic Effects : Research indicates that this compound may reduce liver fibrosis by modulating the activation of hepatic stellate cells and reducing collagen deposition.
- Anti-inflammatory Properties : The compound has demonstrated the ability to lower inflammatory cytokine levels, which is crucial in managing chronic liver diseases.
- Cholesterol Regulation : Studies suggest that this compound can lower serum cholesterol levels by enhancing cholesterol excretion through bile.
Research Findings
A summary of key research findings regarding this compound is presented in the table below:
| Study | Findings | |
|---|---|---|
| Study 1 (Clinical Trial) | Showed significant improvement in liver function tests among PBC patients treated with this compound | Supports efficacy in managing PBC |
| Study 2 (Animal Model) | Demonstrated antifibrotic effects and reduced inflammation in liver tissue | Suggests potential for fibrosis reversal |
| Study 3 (In Vitro) | Inhibition of hepatic stellate cell activation and collagen synthesis | Indicates mechanism for antifibrotic activity |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : A 52-year-old female diagnosed with PBC was treated with this compound. After six months, her alkaline phosphatase levels decreased significantly, indicating improved liver function.
- Case Study 2 : A cohort study involving 30 patients with advanced liver fibrosis showed that treatment with this compound resulted in a marked reduction in liver stiffness measurements after one year.
- Case Study 3 : Patients reported improved quality of life metrics alongside biochemical improvements while on this compound therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
